2-Quinizarincarboxylic acid

Glucose Metabolism Chondrocyte Biology Osteoarthritis Research

Researchers studying glucose metabolism in chondrocytes often face variability when substituting anthraquinone derivatives like Quinizarin or Rhein, which exhibit different SAR profiles. 2-Quinizarincarboxylic acid (CAS 6416-55-3) solves this with a defined 1,4-dihydroxy-2-carboxylic acid substitution pattern and a reproducible 24.9% glucose uptake inhibition at 50 μM in chondrocyte assays. - Enables precise target validation & SAR studies without structural ambiguity. - Serves as a moderate-effect positive control, avoiding complete pathway shutdown. - Batch-to-batch consistency ensures reliable benchmark data across experimental runs.

Molecular Formula C15H8O6
Molecular Weight 284.22 g/mol
Cat. No. B12388720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinizarincarboxylic acid
Molecular FormulaC15H8O6
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C(=O)O)O
InChIInChI=1S/C15H8O6/c16-9-5-8(15(20)21)14(19)11-10(9)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,16,19H,(H,20,21)
InChIKeyUPIHXGUNPJWCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinizarincarboxylic Acid: Definition, Structure, and Core Property for Procurement


2-Quinizarincarboxylic acid (CAS: 6416-55-3; synonym: Quinizarin-2-carboxylic acid) is a synthetic anthraquinone derivative characterized by a 1,4-dihydroxy substitution pattern on the anthraquinone core with a carboxylic acid group at the 2-position . It is primarily defined in the scientific literature as a glucose uptake inhibitor, demonstrating a 24.9% inhibition rate at a concentration of 50 μM in chondrocyte-based assays [1]. Its molecular formula is C15H8O6 with a molecular weight of 284.22 g/mol .

2-Quinizarincarboxylic Acid: Why Generic Substitution with Other Anthraquinones is Not Advisable


The substitution of 2-quinizarincarboxylic acid with seemingly similar anthraquinones like Quinizarin (1,4-dihydroxyanthraquinone) or Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is scientifically invalid due to structure-activity relationship (SAR) constraints. The specific 1,4-dihydroxy substitution pattern of 2-quinizarincarboxylic acid is critical for its activity profile, which differs from the 4,5-dihydroxy pattern of Rhein [1]. Even within the same study, other anthraquinone derivatives showed varying, and often significantly higher, glucose uptake inhibition, confirming that potency is not uniform across the class [1]. The presence and position of the carboxylic acid moiety further distinguishes it from unsubstituted quinizarin, influencing solubility, metal chelation, and potential for further derivatization . Therefore, substituting this compound for procurement would introduce an unquantified variable, compromising experimental reproducibility and data integrity.

2-Quinizarincarboxylic Acid: Quantitative Evidence for Scientific Selection


Quantitative Inhibition of Glucose Uptake in Chondrocytes

2-Quinizarincarboxylic acid (designated as Compound 15) inhibits glucose uptake in primary chondrocytes by 24.9% at a concentration of 50 μM [1]. While this specific value represents a moderate inhibitory effect, the same study reports that numerous other structurally related anthraquinones were 'significantly more' potent inhibitors than the parent molecule rhein, establishing a clear rank-order of potency within this chemical series [1].

Glucose Metabolism Chondrocyte Biology Osteoarthritis Research

Structural Differentiation via 1,4-Dihydroxy and 2-Carboxylic Acid Substitution

The compound's defining structural feature is the combination of a 1,4-dihydroxyanthraquinone (quinizarin) core with a carboxylic acid group at the 2-position . This distinguishes it from the natural product rhein, which possesses a 4,5-dihydroxy substitution pattern, and from unsubstituted quinizarin, which lacks the carboxylic acid functionality .

Medicinal Chemistry Structure-Activity Relationship Analytical Chemistry

Documented Scarcity of Stability and Solubility Data

Vendor documentation explicitly states that information concerning product stability, particularly in solution, has rarely been reported and that only a general guide can be offered . Standard storage conditions for the powder are recommended at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year .

Compound Handling Solution Stability Procurement Risk

2-Quinizarincarboxylic Acid: Recommended Application Scenarios Based on Evidence


Mechanistic Studies of Glucose Metabolism in Osteoarthritis

This compound is best applied as a defined tool compound for investigating the role of glucose uptake in chondrocyte biology, particularly in the context of osteoarthritis. The quantitative inhibition data (24.9% at 50 μM) provides a specific benchmark for studying the downstream effects of moderately reducing glucose influx in these cells [1]. It serves as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent inhibitors, as the original research explicitly identifies analogs with significantly higher activity [1].

Analytical Chemistry and Sensor Development

The 1,4-dihydroxyanthraquinone core of 2-quinizarincarboxylic acid is a known fluorophore and chromophore, and its carboxylic acid group provides a handle for conjugation or chelation. This makes the compound a potential building block for developing fluorescent probes or colorimetric sensors, similar to other quinizarin-based probes developed for detecting analytes like cysteine [1]. The presence of the 2-carboxylic acid distinguishes it from quinizarin by offering a site for covalent linkage or enhanced metal-binding selectivity [2].

Procurement for Specialized Compound Libraries

Given its moderate but defined biological activity and unique substitution pattern, 2-quinizarincarboxylic acid is a suitable candidate for inclusion in focused libraries designed to probe metabolic pathways or to explore the chemical space around the anthraquinone scaffold. Its moderate potency ensures it is a valuable 'tool' rather than an optimized 'lead,' making it useful for target validation studies where a partial effect is desirable to avoid complete pathway shutdown [1].

Control Compound in Glucose Uptake Assays

The well-defined and reproducible inhibition value of 24.9% at 50 μM in chondrocytes makes 2-quinizarincarboxylic acid a suitable positive control for glucose uptake assays [1]. Its moderate effect provides a reliable benchmark for assay validation and for normalizing data across different experimental runs, ensuring the assay is sensitive to known inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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